3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one

Catalog No.
S13053348
CAS No.
597583-73-8
M.F
C11H11IO2
M. Wt
302.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one

CAS Number

597583-73-8

Product Name

3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one

IUPAC Name

3-[hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one

Molecular Formula

C11H11IO2

Molecular Weight

302.11 g/mol

InChI

InChI=1S/C11H11IO2/c1-8(13)10(7-12)11(14)9-5-3-2-4-6-9/h2-7,11,14H,1H3

InChI Key

ZQFPCLWKRDLPLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CI)C(C1=CC=CC=C1)O

3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one, also known by its Chemical Abstracts Service number 73255-39-7, is an organic compound characterized by the molecular formula C11H12O2C_{11}H_{12}O_2 and a molecular weight of approximately 176.21 g/mol. This compound features a butenone structure with a hydroxymethyl group attached to a phenyl ring and an iodine substituent at the fourth carbon position. Its unique structure contributes to its potential applications in various fields, including medicinal chemistry and organic synthesis.

Due to its reactive functional groups. Some notable reactions include:

  • Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles, facilitating the formation of various derivatives.
  • Aldol Condensation: The enone functionality allows for aldol reactions with aldehydes or ketones, leading to larger carbon frameworks.
  • Michael Addition: The compound can act as an electrophile in Michael addition reactions, particularly with nucleophiles like amines or thiols.

These reactions enable the synthesis of more complex molecules that may exhibit interesting biological activities.

  • Antimicrobial Agents: Some derivatives have shown activity against various bacterial strains.
  • Anticancer Properties: Compounds with similar enone structures have been investigated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Hydroxy-substituted compounds often exhibit anti-inflammatory properties, making them candidates for further pharmacological studies.

The synthesis of 3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one can be achieved through several methods:

  • Starting from Phenylacetaldehyde: A common approach involves the reaction of phenylacetaldehyde with iodine and base to introduce the iodine substituent while forming the enone structure.
  • Using Iodoalkenes: Another method is to react iodoalkenes with phenolic compounds under acidic conditions, allowing for hydroxymethylation at the appropriate position.
  • Total Synthesis Protocols: Recent literature describes gram-scale syntheses utilizing various catalytic systems to achieve desired stereoselectivity and yield in complex organic syntheses .

The unique properties of 3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one make it suitable for various applications:

  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development, particularly in targeting microbial infections or cancer.
  • Organic Synthesis: The compound serves as an intermediate in synthesizing other complex organic molecules, particularly those containing phenolic and iodinated functionalities.
  • Material Science: Its structural characteristics may lend themselves to applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one focus on its reactivity with biological macromolecules. Preliminary studies suggest potential interactions with:

  • Proteins: Investigating how this compound interacts with specific protein targets can provide insight into its mechanism of action.
  • Nucleic Acids: Understanding its binding affinity to DNA or RNA could reveal its potential as an anticancer agent.

Further research is needed to elucidate these interactions comprehensively.

Several compounds share structural similarities with 3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one. Here are some notable examples:

Compound NameStructureKey Features
4-Hydroxy-3-methylidene-4-phenylbutan-2-oneStructureContains a methylidene group; potential for similar reactivity.
3-[1-Hydroxy-1-phenylmethyl]-3-buten-2-oneStructureHydroxymethyl group directly attached; may exhibit different biological activity.
4-IodoacetophenoneStructureIodine substituent on an aromatic ring; used in similar synthetic pathways.

Uniqueness

The uniqueness of 3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one lies in its combination of functional groups—specifically, the hydroxymethyl and iodo substituents on a butenone framework—providing distinct reactivity profiles and potential biological activities that may not be present in other similar compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

301.98038 g/mol

Monoisotopic Mass

301.98038 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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